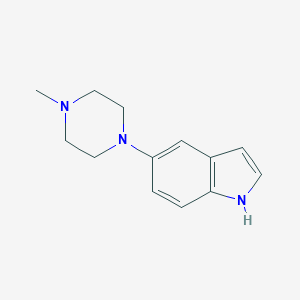

5-(4-Methylpiperazin-1-yl)-1H-indole

Descripción general

Descripción

5-(4-Methylpiperazin-1-yl)-1H-indole: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylpiperazin-1-yl)-1H-indole typically involves the reaction of indole with 4-methylpiperazine. One common method is the nucleophilic substitution reaction where indole is reacted with 4-methylpiperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-(4-Methylpiperazin-1-yl)-1H-indole can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction may yield various reduced forms of the compound .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 5-(4-Methylpiperazin-1-yl)-1H-indole exhibits a variety of biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Studies have reported significant inhibition of tumor cell growth in vitro, suggesting potential for development as anticancer agents .

- Antiviral Effects : Preliminary research indicates that it may interact with viral proteins, potentially inhibiting viral replication.

- Neuropharmacological Effects : Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders, including anxiety and depression.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound:

- Anticancer Activity : A study indicated that derivatives of this compound showed significant inhibition of tumor cell growth in vitro against various cancer cell lines, including HCT-116 cells. The IC50 values for some derivatives were reported as low as 7.1 μg/ml, indicating strong anticancer potential .

- Antiviral Properties : Research has shown that this compound could inhibit specific viral proteins, leading to decreased replication rates in infected cells.

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems revealed potential applications for treating anxiety and depression through modulation of serotonin receptors.

Mecanismo De Acción

The mechanism of action of 5-(4-Methylpiperazin-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways within the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of certain enzymes involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparación Con Compuestos Similares

N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: This compound shares a similar piperazine moiety and has been studied for its potential therapeutic applications.

4-Piperidone Containing Compounds: These compounds also contain a piperazine ring and have been investigated for their biological activities.

Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have similar structural features and are explored for their potential as kinase inhibitors.

Uniqueness: 5-(4-Methylpiperazin-1-yl)-1H-indole is unique due to its specific combination of the indole and piperazine moieties

Actividad Biológica

5-(4-Methylpiperazin-1-yl)-1H-indole, also referred to as 5-(N-Methylpiperazin-1-yl)indole, is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

The compound features an indole core—a bicyclic structure consisting of a benzene ring fused to a pyrrole ring—substituted at the 5-position with a 4-methylpiperazine group. This modification is believed to enhance its pharmacological properties. The synthesis of this compound can be achieved through various methods, including:

- Suzuki-Miyaura coupling reaction

- Fischer indole synthesis

- Mannich reaction involving substituted indoles and piperazine derivatives

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound .

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

- Anticancer properties : The compound has shown promise in inhibiting cancer cell proliferation.

- Antiviral effects : It may interact with viral proteins, potentially inhibiting viral replication.

- Neuropharmacological effects : Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders.

The biological activity of this compound is attributed to its ability to bind with various biological targets. Indole derivatives are known to engage multiple receptors and enzymes, influencing several biochemical pathways:

- Inhibition of protein methyltransferases : Studies have shown that indole derivatives can inhibit specific enzymes involved in methylation processes, which are critical in gene regulation and expression .

- Cell signaling modulation : The compound may alter cell signaling pathways, impacting cellular metabolism and function .

Comparative Analysis with Related Compounds

The unique structure of this compound allows for comparison with other similar compounds. Below is a table summarizing some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(4-Methylpiperazin-1-yl)benzylamine | Benzylamine linked to piperazine | Antidepressant properties |

| (4-(4-Methylpiperazin-1-yl)phenyl)methanamine | Phenyl group attached to piperazine | Potential neuropharmacological effects |

| 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile | Benzonitrile with piperazine | Anticancer activity |

| 3-(4-Methylpiperazin-1-yl)-indole | Indole with piperazine | Anticancer and antiviral activity |

This table illustrates the diverse biological activities associated with compounds that share structural similarities with this compound .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound. For instance:

- Anticancer Activity : A study reported that derivatives of this compound showed significant inhibition of tumor cell growth in vitro, suggesting potential for development as anticancer agents.

- Antiviral Properties : Research indicated that this compound could inhibit specific viral proteins, which may lead to decreased viral replication rates in infected cells.

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems revealed potential applications in treating anxiety and depression.

Propiedades

IUPAC Name |

5-(4-methylpiperazin-1-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)12-2-3-13-11(10-12)4-5-14-13/h2-5,10,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBUZBCDMSMRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621516 | |

| Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412049-06-0 | |

| Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.